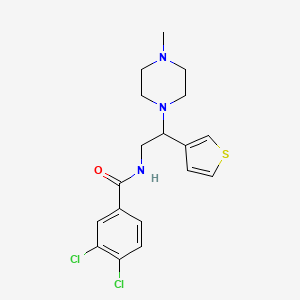

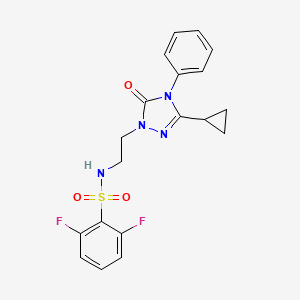

3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as DT-010, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Thieno[2,3-b][1,5]benzoxazepine Derivatives : A series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, which are analogues of potent antipsychotic drugs like loxapine, were synthesized. These include the neu-roleptic activity of 2-methyl-4-(4-methylpiperazin-l-yl)thieno[2,3-b][1,5]benzoxazepine demonstrating potent antipsychotic activity (Kohara et al., 2002).

Biological Activity and Antimicrobial Properties

- Antimicrobial, Antilipase, and Antiurease Activities : Some derivatives containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates showed significant antimicrobial activity against test microorganisms, with certain compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).

Anticancer Activity

- Anticancer and Docking Studies : Thiophene-2-carboxaldehyde derivatives, including 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, showed good antibacterial, antifungal, and anticancer activity. Their binding characteristics and pharmacokinetic mechanism were confirmed through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).

Nootropic Activity

- Potential Nootropic Agents : The transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine using (4-methylpiperazin-1-yl)carbonyl chloride led to the synthesis of compounds tested for nootropic activity (Valenta et al., 1994).

Synthesis of Heterocyclic Compounds

- Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and their reactivity towards various nitrogen nucleophiles yielded diverse heterocyclic compounds (Mohareb et al., 2004).

Dual 5-HT1A/SSRI Activities

- Synthesis of 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol Derivatives : A series of these derivatives were synthesized based on 5-HT1A/SSRI drug design strategies and evaluated for dual 5-HT1A/5-HTT activities (Li et al., 2008).

Antibacterial Properties

- Arylpiperazinyl Oxazolidinones as Antibacterial Agents : A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives with various N-substituents were synthesized and showed potent in vitro activities against MRSA and VRE resistant Gram-positive strains (Jang et al., 2004).

Binding Affinity for Serotonin Receptors

- 5-HT1A Serotonin Receptors Affinity : Novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, with some analogues displaying significant affinity (Pessoa‐Mahana et al., 2012).

Spectral, Electrochemical, and Magnetic Properties

- Spectral and Electrochemical Properties : New unsymmetrical binucleating ligands and their copper(II) complexes were synthesized and their spectral, electrochemical, and magnetic behaviors were studied (Amudha et al., 1999).

Propiedades

IUPAC Name |

3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3OS/c1-22-5-7-23(8-6-22)17(14-4-9-25-12-14)11-21-18(24)13-2-3-15(19)16(20)10-13/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNBVFSSPPFTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B2687130.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2687137.png)

![1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2687139.png)

![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)

![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-thiophenesulfonohydrazide](/img/structure/B2687146.png)

![5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2687150.png)

![10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B2687153.png)